molecular formula C17H12FNO6S B2871631 methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1189680-55-4

methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No.: B2871631
CAS No.: 1189680-55-4
M. Wt: 377.34
InChI Key: CFLBBVOZBGQIBY-UHFFFAOYSA-N
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Description

Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a heterocyclic compound featuring a benzothiazine core fused with a 1,3-benzodioxole moiety and a fluorine substituent. Its molecular formula is C₁₇H₁₂FNO₆S, with a molecular weight of 377.35 g/mol and a CAS registry number 1189680-55-4 . The compound is typically supplied with a minimum purity of 95% and is stored under standard laboratory conditions.

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FNO6S/c1-23-17(20)16-8-19(11-3-4-13-14(7-11)25-9-24-13)12-6-10(18)2-5-15(12)26(16,21)22/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLBBVOZBGQIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C(S1(=O)=O)C=CC(=C2)F)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide, with the CAS number 1189680-55-4 and molecular formula C17H12FNO6S, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzodioxole ring : This moiety is known for its biological activity.
  • Benzothiazine core : Contributes to the compound's pharmacological properties.
  • Fluorine atom : Enhances reactivity and may influence biological interactions.

The molecular weight of the compound is approximately 377.3 g/mol, which is significant for its solubility and bioavailability in biological systems .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens:

PathogenActivity Level
Staphylococcus aureusModerate to significant
Escherichia coliModerate
Candida albicansSignificant

For instance, a study by Ahmad et al. (2012) highlighted that derivatives of this compound demonstrated varying levels of antimicrobial activity against these pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Antioxidant Activity

The compound has also shown antioxidant properties. Certain derivatives were found to exhibit moderate superoxide scavenging activity. This suggests potential applications in treating oxidative stress-related conditions . The following table summarizes the antioxidant activities reported:

DerivativeSuperoxide Scavenging Activity
Methyl derivative AModerate
Methyl derivative BSignificant

These findings indicate that modifications to the structure can enhance antioxidant capabilities.

Anti-inflammatory and Anticancer Activities

The compound's anti-inflammatory properties are under investigation. Preliminary studies suggest that it may inhibit inflammatory pathways, thereby reducing inflammation in various models. Furthermore, its anticancer potential has been explored in several studies:

Cancer Cell LineActivity Level
Mia PaCa-2Potent
PANC-1Significant
RKOModerate

In vitro studies have shown that this compound can inhibit cell proliferation in these cancer lines, indicating a potential role as an anticancer agent .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A comparative analysis of various derivatives against Staphylococcus aureus showed that modifications to the benzodioxole ring significantly enhanced antimicrobial efficacy.
  • Antioxidant Potential Assessment : Research utilizing DPPH and ABTS assays demonstrated that certain derivatives exhibited superior scavenging abilities compared to standard antioxidants.
  • In Vitro Anticancer Studies : Investigations using human cancer cell lines revealed that the compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize this compound, comparisons are drawn with structurally related benzothiazine and benzodioxol-containing derivatives. Key parameters include molecular weight, substituent effects, and functional group contributions to physicochemical properties.

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hypothesized Bioactivity (if studied)
Methyl 4-(1,3-benzodioxol-5-yl)-6-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide C₁₇H₁₂FNO₆S 377.35 Fluorine, benzodioxol, sulfone, ester Unknown (research pending)
4H-1,4-Benzothiazine-3-carboxylic acid methyl ester C₁₀H₉NO₂S 207.25 Ester, benzothiazine Antioxidant potential
6-Nitro-1,3-benzodioxol-5-yl acetate C₉H₇NO₆ 225.16 Nitro, benzodioxol, acetate Antimicrobial activity
4H-1,4-Benzothiazine-1,1-dioxide C₈H₇NO₂S 181.21 Sulfone, benzothiazine Anti-inflammatory properties

Key Observations:

Benzodioxol Moiety : The 1,3-benzodioxol group is associated with enhanced binding to cytochrome P450 enzymes or serotonin receptors in related compounds, suggesting possible neurological or metabolic interactions .

Sulfone Group: The 1,1-dioxide (sulfone) functional group increases polarity and may influence solubility and hydrogen-bonding capacity, contrasting with non-sulfonated benzothiazines .

Methodological Considerations for Comparative Studies

Comparative analyses of such compounds rely on computational and experimental tools:

  • Structural Similarity Metrics : Methods like Tanimoto coefficients or molecular docking are used to assess similarity, though results vary significantly depending on the descriptor (e.g., 2D fingerprints vs. 3D pharmacophores) .
  • Crystallographic Refinement : Programs like SHELX and WinGX are critical for resolving structural details, particularly for sulfone-containing heterocycles, which often exhibit complex crystallographic packing .
  • Spectroscopic Techniques : Analogous to studies on quaternary ammonium compounds (e.g., CMC determination via spectrofluorometry/tensiometry), fluorinated benzothiazines may require multi-method validation for properties like aggregation behavior .

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